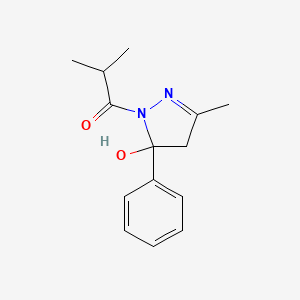
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as IMPY, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit interesting biological activities.
Mechanism of Action
The mechanism of action of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves its ability to bind to amyloid-beta plaques. This binding is thought to occur through the formation of hydrogen bonds between the hydroxyl group of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and the carbonyl group of amyloid-beta. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized for imaging amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit low toxicity and good stability in biological systems. It has been shown to have good blood-brain barrier penetration, which makes it a promising candidate for imaging amyloid-beta plaques in the brain. In addition to its diagnostic potential, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its selectivity for amyloid-beta plaques. This selectivity allows for the specific imaging of amyloid-beta plaques in the brain, which can aid in the diagnosis and monitoring of Alzheimer's disease. However, one of the limitations of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its relatively low binding affinity for amyloid-beta plaques compared to other imaging agents.
Future Directions
There are several future directions for the research on 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One of the areas of interest is the development of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with increased binding affinity for amyloid-beta plaques. Another potential direction is the use of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol for the imaging of other protein aggregates in the brain, such as tau protein aggregates, which are also associated with Alzheimer's disease. Furthermore, the potential therapeutic applications of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in the treatment of Alzheimer's disease and other neurodegenerative disorders warrant further investigation.
Synthesis Methods
The synthesis of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through various methods. One of the commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield the final product, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
Scientific Research Applications
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential use as a diagnostic tool for Alzheimer's disease. It has been found that 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can selectively bind to amyloid-beta plaques, which are one of the hallmarks of Alzheimer's disease. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized to detect the presence and distribution of amyloid-beta plaques in the brain, which can aid in the early diagnosis of Alzheimer's disease.
properties
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13(17)16-14(18,9-11(3)15-16)12-7-5-4-6-8-12/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPTWLYHJAIQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)
![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5083698.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![2-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5083732.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)